4-Isopropylphenylhydrazine hydrochloride
Overview
Description
4-Isopropylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C₉H₁₅ClN₂ and a molecular weight of 186.68 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields. The compound appears as white to beige or brownish flakes or powder .
Mechanism of Action
Mode of Action
Generally, hydrazine derivatives can act as nucleophiles, reacting with electrophilic sites on their targets .
Pharmacokinetics
It’s soluble in dmso and methanol , which suggests it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Isopropylphenylhydrazine hydrochloride. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It’s also important to prevent the formation of dust and aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isopropylphenylhydrazine hydrochloride can be synthesized by neutralizing 4-isopropylphenylhydrazine with hydrochloric acid. The reaction typically involves dissolving 4-isopropylphenylhydrazine in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), and then adding hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
4-Isopropylphenylhydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylhydrazine hydrochloride
- 4-(Trifluoromethyl)phenylhydrazine
- 4-Fluorophenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- 2,4-Dichlorophenylhydrazine hydrochloride
Uniqueness
4-Isopropylphenylhydrazine hydrochloride is unique due to its isopropyl group, which imparts distinct chemical properties and reactivity compared to other phenylhydrazine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
(4-propan-2-ylphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-7(2)8-3-5-9(11-10)6-4-8;/h3-7,11H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFPPUVGWDZXMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369807 | |
Record name | 4-Isopropylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118427-29-5 | |
Record name | 4-Isopropylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(propan-2-yl)phenyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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